molecular formula C12H15FN2O3 B4665092 ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE

ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE

Cat. No.: B4665092
M. Wt: 254.26 g/mol
InChI Key: IHFDFVUQQHLENJ-UHFFFAOYSA-N
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Description

ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a fluorobenzyl group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE typically involves the reaction of ethyl glycinate hydrochloride with 2-fluorobenzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Aminolysis: Primary or secondary amines under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Hydrolysis: 2-fluorobenzylamine and ethyl glycolate.

    Aminolysis: 2-fluorobenzylamide derivatives.

    Reduction: 2-fluorobenzyl alcohol and ethyl glycolate.

Scientific Research Applications

ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with nucleophiles due to the presence of the ester and amide functional groups. The fluorobenzyl group can participate in various electronic interactions, influencing the reactivity of the compound. The molecular targets and pathways involved are primarily related to its ability to form hydrogen bonds and undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorobenzyl group in ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and drug development.

Properties

IUPAC Name

ethyl 2-[(2-fluorophenyl)methylcarbamoylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-2-18-11(16)8-15-12(17)14-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFDFVUQQHLENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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